
1-(2-Aminoethyl)-3-(2-methoxyethyl)urea hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-3-(2-methoxyethyl)urea hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of both amino and methoxyethyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-Aminoethyl)-3-(2-methoxyethyl)urea hydrochloride typically involves the reaction of 2-methoxyethylamine with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve the use of specialized equipment to maintain the required temperature and pressure conditions for optimal yield.
Analyse Des Réactions Chimiques
1-(2-Aminoethyl)-3-(2-methoxyethyl)urea hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and methoxyethyl groups can participate in substitution reactions with suitable reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Aminoethyl)-3-(2-methoxyethyl)urea hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl)-3-(2-methoxyethyl)urea hydrochloride involves its interaction with specific molecular targets. The amino and methoxyethyl groups play a crucial role in binding to these targets, leading to the desired chemical or biological effect. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-(2-Aminoethyl)-3-(2-methoxyethyl)urea hydrochloride can be compared with similar compounds such as:
N-(2-Aminoethyl)benzamide: This compound also contains an aminoethyl group but differs in its overall structure and properties.
2-Methoxyphenyl isocyanate: While this compound contains a methoxy group, its reactivity and applications differ significantly from this compound. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(2-aminoethyl)-3-(2-methoxyethyl)urea;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2.ClH/c1-11-5-4-9-6(10)8-3-2-7;/h2-5,7H2,1H3,(H2,8,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYCQVQLRYZLOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
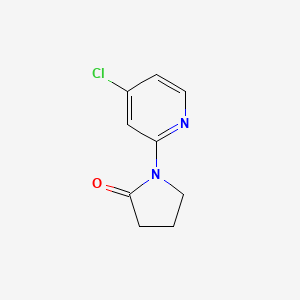



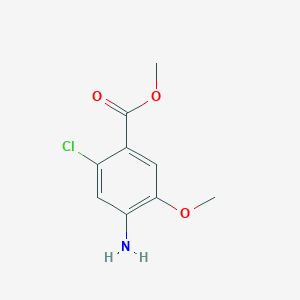
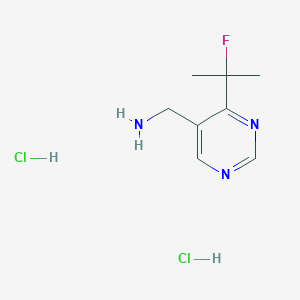
![2-O-tert-butyl 3-O-ethyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1380446.png)
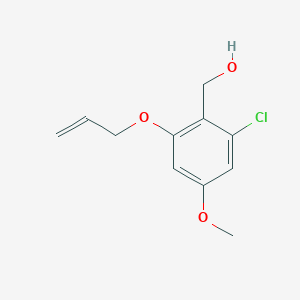
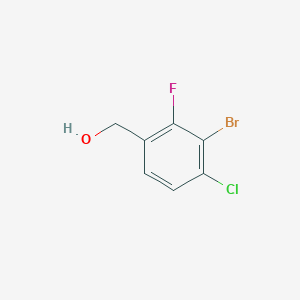
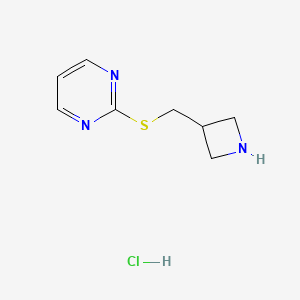
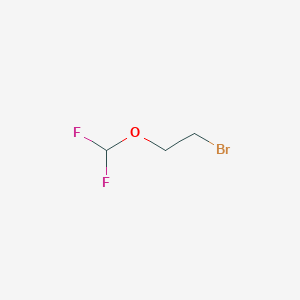
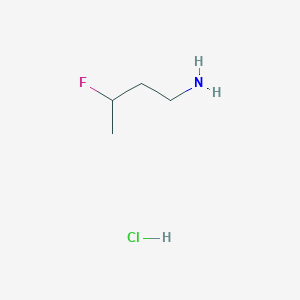
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)

